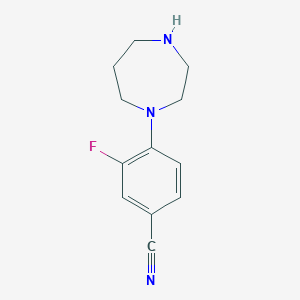
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile is a chemical compound that features a diazepane ring attached to a fluorobenzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile typically involves the formation of the diazepane ring followed by its attachment to the fluorobenzonitrile group. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the efficient and enantioselective synthesis of chiral diazepanes, which can then be further functionalized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the diazepane ring.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorobenzonitrile moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ripasudil: A derivative of fasudil, used for the treatment of glaucoma and ocular hypertension
Suvorexant: A selective, dual-orexin receptor antagonist used for the treatment of primary insomnia.
Uniqueness
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile is unique due to its specific combination of a diazepane ring and a fluorobenzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14FN3 |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C12H14FN3/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |
InChIキー |
DIAOLZAHIAQRIM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)

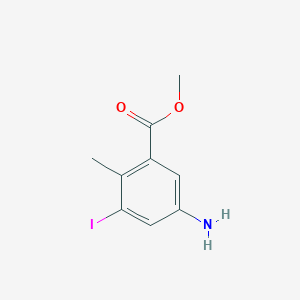

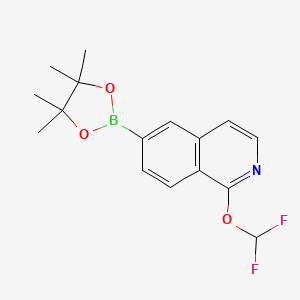
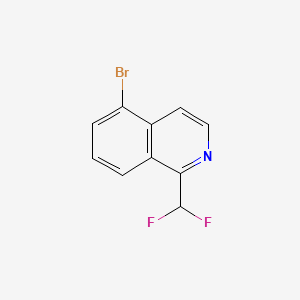
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
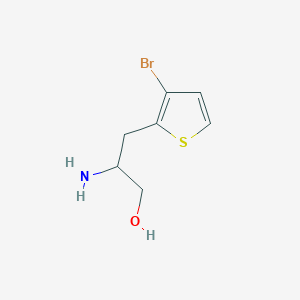
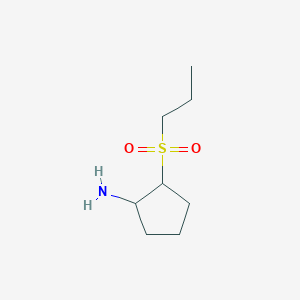
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)

![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
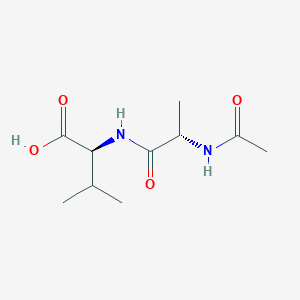
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
